molecular formula C20H28BrN3O B5378547 1-(1-Adamantyl)-2-(2-imino-3-methylbenzimidazol-1-yl)ethanol;hydrobromide

1-(1-Adamantyl)-2-(2-imino-3-methylbenzimidazol-1-yl)ethanol;hydrobromide

Cat. No.: B5378547
M. Wt: 406.4 g/mol
InChI Key: IDSUQWFVKXSMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Adamantyl)-2-(2-imino-3-methylbenzimidazol-1-yl)ethanol;hydrobromide is a complex organic compound that features a unique structure combining adamantane, benzimidazole, and ethanol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)-2-(2-imino-3-methylbenzimidazol-1-yl)ethanol;hydrobromide typically involves multiple steps:

    Formation of the Adamantyl Intermediate: The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction.

    Benzimidazole Synthesis: The benzimidazole ring is synthesized via a condensation reaction between o-phenylenediamine and a suitable carboxylic acid or aldehyde.

    Coupling Reaction: The adamantyl and benzimidazole intermediates are coupled through a nucleophilic substitution reaction, forming the desired ethanol derivative.

    Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)-2-(2-imino-3-methylbenzimidazol-1-yl)ethanol;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The benzimidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-(1-Adamantyl)-2-(2-imino-3-methylbenzimidazol-1-yl)ethanol;hydrobromide has several scientific research applications:

    Medicinal Chemistry: Potential use as an antiviral or anticancer agent due to its unique structure.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-2-(2-imino-3-methylbenzimidazol-1-yl)ethanol;hydrobromide involves its interaction with specific molecular targets. The adamantyl group may enhance membrane permeability, while the benzimidazole moiety can interact with nucleic acids or proteins. The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

  • 1-(1-Adamantyl)-2-(2-imino-1H-benzimidazol-1-yl)ethanol
  • 1-(1-Adamantyl)-2-(2-amino-3-methylbenzimidazol-1-yl)ethanol

Uniqueness: 1-(1-Adamantyl)-2-(2-imino-3-methylbenzimidazol-1-yl)ethanol;hydrobromide is unique due to the presence of both the adamantyl and benzimidazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(1-adamantyl)-2-(2-imino-3-methylbenzimidazol-1-yl)ethanol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O.BrH/c1-22-16-4-2-3-5-17(16)23(19(22)21)12-18(24)20-9-13-6-14(10-20)8-15(7-13)11-20;/h2-5,13-15,18,21,24H,6-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSUQWFVKXSMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=N)CC(C34CC5CC(C3)CC(C5)C4)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.